molecular formula C14H14O3 B139425 (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid CAS No. 60424-17-1

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid

Cat. No.: B139425
CAS No.: 60424-17-1
M. Wt: 230.26 g/mol
InChI Key: ICRSDYDMKBXRSR-VIFPVBQESA-N
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Description

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 5-position of the naphthalene ring and a propanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5-methoxynaphthalene.

    Bromination: The 5-methoxynaphthalene undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-5-methoxynaphthalene.

    Grignard Reaction: The 2-bromo-5-methoxynaphthalene is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding Grignard reagent.

    Carboxylation: The Grignard reagent is subsequently carboxylated using carbon dioxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding naphthoquinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells via the activation of caspase pathways.

Comparison with Similar Compounds

    (2S)-2-(5-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2S)-2-(5-ethoxynaphthalen-2-yl)propanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    (2S)-2-(5-methylnaphthalen-2-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

Properties

IUPAC Name

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSDYDMKBXRSR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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